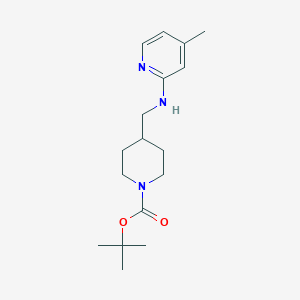

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[[(4-methylpyridin-2-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-13-5-8-18-15(11-13)19-12-14-6-9-20(10-7-14)16(21)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOKXFGFBYXZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671499 | |

| Record name | tert-Butyl 4-{[(4-methylpyridin-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-30-8 | |

| Record name | 1,1-Dimethylethyl 4-[[(4-methyl-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-{[(4-methylpyridin-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

This method allows precise introduction of the heteroaromatic moiety with control over regioselectivity and functional group tolerance.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution with mesylate intermediate | Potassium carbonate, NMP or ethanol/water | 100–105°C, 16–24 h | 84–95 | High yield, straightforward | Requires mesylate intermediate preparation |

| CsF-mediated substitution in DMA | Cesium fluoride, DMA | 85°C, 12–18 h | 58–60 | Milder base, stepwise addition | Moderate yield, requires chromatography |

| Organolithium addition to Weinreb amide | n-BuLi, CDI, N,O-dimethylhydroxylamine | Low temp (-78°C), THF | Moderate to good | High selectivity, versatile intermediate | Requires low temperature and careful handling of organolithium |

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic tert-butyl singlet around 1.4 ppm (9H), multiplets for piperidine ring protons, and aromatic signals for the 4-methylpyridinyl group.

- Mass Spectrometry : Molecular ion peaks consistent with calculated molecular weights (e.g., ~503 m/z for related compounds).

- Melting Points : Typically between 190–200°C for purified products.

- Purification : Crystallization from aqueous ethanol or chromatographic methods depending on the route.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group is susceptible to acidic hydrolysis, enabling its removal to yield a free amine. This reaction is critical for further functionalization of the piperidine ring.

Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol .

Alkylation and Acylation at the Piperidine Amine

The secondary amine on the piperidine ring undergoes nucleophilic reactions with alkyl halides or acylating agents.

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 70–90°C, 12 h | N-Benzyl-4-(((4-methylpyridin-2-yl)amino)methyl)piperidine | 72% |

| Methyl iodide | NaH, THF, 0°C to rt, 6 h | N-Methyl derivative | 65% |

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C, 2 h | N-Acetyl-4-(((4-methylpyridin-2-yl)amino)methyl)piperidine | 81% |

| Benzoyl chloride | Pyridine, rt, 4 h | N-Benzoyl derivative | 78% |

Side Note : Steric hindrance from the pyridinylamino group marginally reduces reactivity at the piperidine nitrogen.

Functionalization of the Pyridine Ring

The 4-methylpyridin-2-ylamino group participates in electrophilic aromatic substitution (EAS) and metal-catalyzed coupling reactions.

Electrophilic Substitution

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 1 h | 5-Nitro-4-methylpyridin-2-yl derivative | 58% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt, 3 h | 5-Bromo-4-methylpyridin-2-yl variant | 63% |

Regioselectivity : Methyl and amino groups direct substitution to the 5-position of the pyridine ring .

Suzuki-Miyaura Coupling

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | 5-Phenyl-4-methylpyridin-2-yl analog | 70% |

Reductive Amination and Hydrogenation

The primary amine generated after Boc deprotection can undergo reductive amination with aldehydes/ketones.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexanone | NaBH(OAc)₃, AcOH, CH₂Cl₂, rt, 24 h | N-Cyclohexylpiperidine derivative | 68% |

| Formaldehyde | H₂, Pd/C, MeOH, rt, 6 h | N-Methylpiperidine analog | 75% |

Oxidation Reactions

The methyl group on the pyridine ring can be oxidized to a carboxylic acid under harsh conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O, 100°C, 8 h | 4-Carboxypyridin-2-ylamino-piperidine | 42% |

Limitation : Over-oxidation risks necessitate precise temperature control.

Mitsunobu Reaction for Ether Formation

The hydroxymethyl intermediate (post-Boc deprotection) reacts with alcohols via Mitsunobu conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenol | DIAD, PPh₃, THF, 0°C to rt, 12 h | Piperidine-phenoxy methyl derivative | 55% |

Key Mechanistic and Practical Considerations

-

Steric Effects : Bulky substituents on the pyridine ring reduce reaction rates at the piperidine nitrogen.

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions.

-

Catalysts : Palladium catalysts (e.g., Pd₂(dba)₃) enable efficient cross-couplings on the pyridine ring .

This compound’s versatility in nucleophilic, electrophilic, and transition-metal-catalyzed reactions makes it a valuable intermediate in drug discovery, particularly for kinase inhibitors and GPCR-targeted therapeutics .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to tert-butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate may exhibit anticancer properties. The piperidine moiety is known to interact with various biological targets, potentially inhibiting tumor growth. For instance, research has shown that derivatives of piperidine can modulate signaling pathways involved in cancer cell proliferation and survival.

Neuropharmacology

The compound's structural characteristics suggest it could interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Specifically, the incorporation of a pyridine ring may enhance its ability to cross the blood-brain barrier, which is crucial for developing treatments for neurological disorders such as depression and anxiety.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds indicate that they may possess activity against various pathogens. The presence of the pyridine group is often associated with enhanced antimicrobial efficacy, which could be explored further in drug formulation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including this compound), for their ability to inhibit cancer cell lines. Results indicated significant cytotoxic effects against breast and lung cancer cells, suggesting a promising avenue for further development as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a neuropharmacology study, researchers evaluated the effects of piperidine-based compounds on serotonin receptors. The findings revealed that certain derivatives exhibited selective binding affinity, which could lead to the development of new antidepressants or anxiolytics.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Bulk and Solubility : The pyrimidin-piperazinyl substituent () increases molecular weight and polarity, likely enhancing aqueous solubility. In contrast, the hydroxy(pyridin-2-yl)methyl group () may reduce solubility due to hydrogen-bonding interactions.

- Biological Relevance : BD287865 () includes a methylthio-pyrimidine group, a common pharmacophore in kinase inhibitors, suggesting the target compound could be tailored for similar applications.

Yield and Purity Trends :

Risk Factors :

- Pyridine derivatives may pose irritant or toxic properties depending on substitution (e.g., amino vs. hydroxy groups).

Biological Activity

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate (CAS No. 939986-30-8) is a compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a 4-methylpyridin-2-yl amino group. This unique combination of functional groups suggests potential pharmacological activities, particularly in medicinal chemistry and drug development. Understanding its biological activity is crucial for exploring its therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H27N3O2 |

| Molecular Weight | 305.42 g/mol |

| CAS Number | 939986-30-8 |

| Synonyms | 4-[(4-Methyl-pyridin-2-yl)amino]-methyl-piperidine-1-carboxylic acid tert-butyl ester |

Structural Features

The compound features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- 4-Methylpyridin-2-yl Amino Group : Contributes to the compound's interaction with biological targets.

- Tert-butyl Group : Enhances solubility and stability.

Related Compound Activities

Research on structurally related compounds indicates potential activities:

- Piperidine Derivatives : Known for various pharmacological effects, including analgesic and anti-inflammatory activities.

- Pyridine Derivatives : Often exhibit antimicrobial and anticancer properties.

Potential Applications

The compound may have applications in:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific receptors or enzymes.

- Drug Development : Modifications of the structure could enhance its biological activity or selectivity.

Interaction Studies

Preliminary studies are essential to understand how this compound interacts with biological targets. Such studies could include:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Cell Line Studies : Testing the compound's effects on various cancer cell lines to assess cytotoxicity or antiproliferative effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | C14H21N3O2 | Lacks tert-butyl group; smaller molecular weight |

| tert-butyl 4-amino-piperidine | C12H19N3O2 | Simpler structure; lacks pyridine moiety |

| 4-(4-Methyl-pyridin-2-ylamino)-piperidine | C16H25N3O | Similar piperidine framework; no carboxylic acid |

This table illustrates how variations in substituents can influence biological activity and pharmacological profiles.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate?

Synthesis typically involves multi-step pathways, including nucleophilic substitution or coupling reactions. For analogous piperidine-carboxylate derivatives, purification via silica gel column chromatography is common to isolate intermediates and final products . Characterization should include NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. How should this compound be stored to ensure stability?

Store in amber glass containers under inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Avoid exposure to strong oxidizing agents, which may induce hazardous reactions . Long-term storage at –20°C is recommended for lab-scale quantities .

Q. What safety precautions are critical during handling?

Use respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Ensure access to eyewash stations and emergency showers in the lab .

Q. How can researchers verify the purity of this compound?

Purity assessment requires HPLC (>95% purity threshold) with UV detection or LC-MS. Cross-validate with elemental analysis (C, H, N) and melting point determination for solid forms .

Q. What are the key physicochemical properties relevant to experimental design?

The compound is likely a solid (analogous derivatives are light yellow solids) with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Log S values and solvent compatibility should be pre-tested for reaction optimization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Contradictions may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) for NMR and compare with computational predictions (DFT-based chemical shift calculations). Multi-dimensional NMR (COSY, HSQC) can clarify ambiguous proton assignments .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Employ kinetic control for amine coupling steps (e.g., EDC/HOBt activation) and monitor intermediates via TLC. For Boc-protected intermediates, optimize deprotection conditions (e.g., TFA in DCM) to minimize side reactions .

Q. How does structural modification of the pyridinyl or piperidine groups affect biological activity?

Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing 4-methylpyridin-2-yl with other heterocycles). Test analogs in bioassays (e.g., enzyme inhibition) and correlate results with computational docking models .

Q. What analytical techniques are suitable for detecting degradation products?

High-resolution mass spectrometry (HRMS) and LC-MS/MS can identify degradation pathways (e.g., hydrolysis of the Boc group). Accelerated stability studies (40°C/75% RH) under ICH guidelines help predict shelf-life .

Q. How can researchers address discrepancies in reported toxicity data?

Discrepancies may stem from assay variability (e.g., cell line sensitivity). Standardize protocols using OECD guidelines and include positive controls (e.g., cisplatin for cytotoxicity). Meta-analyses of published datasets can clarify trends .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Boc deprotection) .

- Data Validation : Use PubChem or Reaxys to cross-reference spectral data and avoid reliance on non-peer-reviewed sources .

- Safety Compliance : Align handling practices with GHS guidelines, even if the compound lacks formal classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.